Differential PI3K Enzyme Inhibition Profile Compared to the Pan-PI3K Inhibitor LY294002
Morpholinopyrimidine derivatives bearing a 4-carbonylpiperazine substituent demonstrate a distinct PI3K isoform inhibition profile compared to the classical, non-isoform-selective PI3K inhibitor LY294002. While LY294002 inhibits PI3Kα, β, and δ with IC50 values of 6.28, 4.51, and 4.60 μM, respectively, specific analogs in this class (e.g., compound 6e) show improved selectivity with PI3Kβ IC50 of 6.09 μM but a higher PI3Kα IC50 of 11.73 μM . This shift indicates that the 4-carbonylpiperazine-phenyl scaffold can confer a degree of isoform selectivity not achievable with the broad-spectrum LY294002 scaffold.
| Evidence Dimension | PI3K Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred from analog compound 6e: PI3Kα IC50 = 11.73 μM, PI3Kβ IC50 = 6.09 μM |
| Comparator Or Baseline | LY294002: PI3Kα IC50 = 6.28 μM, PI3Kβ IC50 = 4.51 μM |
| Quantified Difference | Analog compound 6e shows a 1.87-fold lower potency against PI3Kα compared to LY294002, altering the isoform selectivity window. |
| Conditions | In vitro PI3K enzyme inhibition assay on Class IA isoforms (α, β, δ). |
Why This Matters
This altered selectivity is crucial for projects seeking to dissect PI3K isoform-specific biology or minimize on-target toxicity associated with pan-PI3K inhibition.
